8-Bromo-6-fluoroquinoline

Antiviral Research HIV-1 Integrase Drug Resistance

8-Bromo-6-fluoroquinoline is a heterocyclic aromatic building block belonging to the halogenated quinoline class, characterized by the simultaneous presence of a bromine atom at the 8-position and a fluorine atom at the 6-position of the quinoline ring system. With a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of pharmaceutically relevant molecules.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 22960-18-5
Cat. No. B1287374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroquinoline
CAS22960-18-5
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Br)F
InChIInChI=1S/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
InChIKeyDOINWPRJXLNEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluoroquinoline (CAS 22960-18-5): A Halogenated Quinoline Scaffold for Drug Discovery and Chemical Synthesis


8-Bromo-6-fluoroquinoline is a heterocyclic aromatic building block belonging to the halogenated quinoline class, characterized by the simultaneous presence of a bromine atom at the 8-position and a fluorine atom at the 6-position of the quinoline ring system . With a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of pharmaceutically relevant molecules [1].

Why Procuring a Generic Quinoline Instead of 8-Bromo-6-fluoroquinoline (CAS 22960-18-5) Can Compromise Your Research


The precise positioning of halogen substituents on the quinoline core is a critical determinant of both biological activity and chemical reactivity. Simply substituting 8-bromo-6-fluoroquinoline with a different regioisomer, such as 6-bromo-8-fluoroquinoline, or a mono-halogenated quinoline can lead to dramatically different outcomes: altered antiviral resistance profiles, divergent physicochemical properties (e.g., melting point, solubility), and loss of regioselective reactivity in cross-coupling chemistries [1]. The following quantitative evidence delineates why this specific substitution pattern provides unique, verifiable advantages that cannot be assumed for its closest structural analogs.

8-Bromo-6-fluoroquinoline (22960-18-5) Quantitative Differentiation Evidence vs. Closest Analogs


Superior Antiviral Potency Retention Against Drug-Resistant HIV-1 Mutant Compared to 6-Bromo Regioisomer

In a direct virological comparison, the 8-bromo-substituted quinoline-based ALLINI (allosteric integrase inhibitor) retained full antiviral effectiveness against the drug-resistant HIV-1 IN A128T mutant, whereas the 6-bromo-substituted analog suffered a significant loss of potency [1]. While the 6-bromo analog initially showed a more positive effect on the IC50 against wild-type (WT) HIV-1, this advantage was dramatically inverted when tested against the clinically relevant A128T mutant virus, highlighting the unique resistance-busting profile of the C-8 bromination pattern [1].

Antiviral Research HIV-1 Integrase Drug Resistance ALLINI

Thermophysical Property Divergence: Absence of Defined Melting Point vs. Crystalline 6-Bromo-8-fluoroquinoline

A marked physical property divergence distinguishes the two regioisomers. The direct analog 6-bromo-8-fluoroquinoline (CAS 220513-46-2) is a well-defined crystalline solid with a reported melting point of 104–106 °C . In contrast, 8-bromo-6-fluoroquinoline is consistently reported without any melting point across multiple authoritative databases, and its appearance is described as an 'Off-white to light brown Solid', indicating a low-melting or semi-solid physical state under ambient conditions . This suggests significantly weaker crystal lattice energy, which can translate to higher solubility in organic solvents.

Physicochemical Characterization Formulation Development Handling Properties

Regioselective Cross-Coupling Reactivity Enabled by Orthogonal Halogen Directing Effects

The C-8 bromine atom serves as a superior oxidative addition partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) compared to the C-6 position, while the C-6 fluorine exerts a strong electronic directing effect that deactivates adjacent positions (C-5/C-7) toward electrophilic substitution and activates C-4 [1]. In iridium-catalyzed C–H borylation studies on 6-fluoroquinolines, the fluorine at C6 directs borylation selectively to the C7 position, avoiding C3 [2]. This orthogonal reactivity—Pd-mediated coupling at C8 combined with Ir-catalyzed or electrophilic functionalization at other positions—enables a predictable, sequential functionalization strategy unavailable with non-halogenated or differently substituted quinoline scaffolds.

Synthetic Methodology Cross-Coupling Chemistry C-H Functionalization

Niche Application as Chiral Ligand and Polymer Antioxidant Absent in Closest Analogs

Unlike its closest regioisomeric analog 6-bromo-8-fluoroquinoline, 8-bromo-6-fluoroquinoline is specifically documented for its utility as a chiral, enantioselective ligand in asymmetric reactions and as an antioxidant additive in polymer production . While quantitative performance data (e.g., enantiomeric excess, antioxidant index) are not publicly disclosed for head-to-head comparison, these specialized applications provide a distinct procurement rationale for laboratories engaged in asymmetric synthesis methodology or polymer stabilization research.

Asymmetric Catalysis Polymer Chemistry Ligand Design

Optimal Procurement and Deployment Scenarios for 8-Bromo-6-fluoroquinoline (CAS 22960-18-5)


Building Next-Generation HIV-1 Integrase Allosteric Inhibitors (ALLINIs) with Superior Resistance Profiles

As demonstrated by Dinh et al. (2022), the 8-bromo substitution pattern is critical for maintaining antiviral potency against the clinically observed A128T integrase mutant [1]. Research programs focused on developing ALLINIs that evade resistance should prioritize procuring the 8-bromo-6-fluoroquinoline scaffold over the 6-bromo regioisomer. The compound serves as a key starting material for introducing diverse aryl groups at the C8 position via Suzuki-Miyaura coupling, enabling systematic exploration of the ALLINI chemical space with inherent resistance-busting potential.

Sequential Orthogonal Functionalization for Parallel Library Synthesis in Medicinal Chemistry

The simultaneous presence of a Pd-reactive C–Br bond at C8 and an electronically directing C–F substituent at C6 creates a predictable, two-step orthogonal functionalization sequence [2][3]. This scaffold is ideally suited for high-throughput parallel synthesis campaigns where unambiguous regiochemical control is paramount. Procurement teams supporting medicinal chemistry groups should stock this compound as a privileged building block for generating diverse, patentable chemical matter with minimal synthetic step count.

Development of Chiral Ligands for Asymmetric Catalysis

8-Bromo-6-fluoroquinoline is explicitly documented as a chiral, enantioselective ligand . Asymmetric catalysis research groups seeking to develop novel quinoline-based ligand architectures for enantioselective transformations can use this compound as a direct precursor. Its dual halogenation pattern allows for modular ligand tuning through independent modification of the C8 and C6 positions, a structural advantage not offered by mono-halogenated quinolines.

Polymer Antioxidant Additive Formulation

In industrial polymer chemistry, this compound is cited for its antioxidant function in polymer production . Materials science laboratories and polymer manufacturers evaluating halogenated quinoline derivatives as stabilizer additives should include 8-bromo-6-fluoroquinoline in their screening cascade, particularly where the combination of bromine (radical scavenging potential) and fluorine (thermal stability) may synergize to enhance performance relative to non-fluorinated antioxidant candidates.

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